molecular formula C10H8N2O2 B12869285 3-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1H-pyrazole-4-carbaldehyde CAS No. 87967-79-1

3-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1H-pyrazole-4-carbaldehyde

Cat. No.: B12869285
CAS No.: 87967-79-1
M. Wt: 188.18 g/mol
InChI Key: KJUMTRXBZBPGGQ-UHFFFAOYSA-N
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Description

3-(2-HYDROXYPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE is a heterocyclic compound that features a pyrazole ring substituted with a hydroxyl group at the 2-position and an aldehyde group at the 4-position.

Properties

CAS No.

87967-79-1

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

5-(2-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde

InChI

InChI=1S/C10H8N2O2/c13-6-7-5-11-12-10(7)8-3-1-2-4-9(8)14/h1-6,14H,(H,11,12)

InChI Key

KJUMTRXBZBPGGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=NN2)C=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-HYDROXYPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE typically involves the reaction of 2-hydroxyacetophenone with hydrazine hydrate to form the corresponding pyrazole derivative. This intermediate is then subjected to formylation using Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde group at the 4-position .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(2-HYDROXYPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, Acyl chlorides

Major Products Formed

Scientific Research Applications

3-(2-HYDROXYPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-HYDROXYPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE is not fully understood, but it is believed to interact with various molecular targets and pathways. The hydroxyl and aldehyde groups can form hydrogen bonds and interact with active sites of enzymes or receptors, potentially inhibiting their activity. This compound may also undergo tautomerization, influencing its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-HYDROXYPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and aldehyde groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications .

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